molecular formula C5H4F3N3O2 B1333368 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole CAS No. 27116-80-9

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1333368
CAS RN: 27116-80-9
M. Wt: 195.1 g/mol
InChI Key: MZVQCTATYLWIQA-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, also known as 5-MNTFP, is a heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry and organic synthesis. This compound is of interest due to its unique molecular structure, which features a five-membered ring with a nitro and trifluoromethyl substituent. This structure gives the compound a range of interesting properties, such as high solubility in organic solvents and low toxicity. As such, 5-MNTFP has been studied for its potential applications in drug discovery, medicinal chemistry and organic synthesis.

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole and its derivatives have been explored extensively in chemical synthesis and reactivity studies. For instance, Dalinger et al. (2013) demonstrated the reactivity of 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative with various compounds, highlighting the versatility of pyrazole compounds in nucleophilic substitution reactions (Dalinger et al., 2013). This study exemplifies the potential of pyrazole derivatives, like 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, in creating a variety of chemical compounds.

Structural and Molecular Analysis

The structural properties of pyrazole derivatives have been a subject of research to understand their molecular-electronic structure and hydrogen-bonding patterns. For example, Portilla et al. (2007) investigated the hydrogen-bonded structures of various pyrazole derivatives, offering insights into the molecular arrangements and interactions of these compounds (Portilla et al., 2007).

Herbicidal Applications

In the agricultural sector, pyrazole derivatives have shown potential as herbicides. Clark (1996) reported on the herbicidal properties of pyrazole nitrophenyl ethers and their derivatives, indicating the application of these compounds in controlling weed species (Clark, 1996).

Potential for High-Energy Materials

The exploration of pyrazole derivatives in high-energy materials has also been a significant area of research. Ravi et al. (2010) studied the explosive and detonation properties of various nitro-substituted pyrazoles, suggesting their potential in the development of high-energy density materials (Ravi et al., 2010).

Pharmaceutical and Biological Activity

In pharmaceutical research, pyrazole derivatives have been studied for their biological activities. Burgart et al. (2020) synthesized and evaluated 4-aminopyrazoles containing trifluoromethyl for various biological activities, including tuberculostatic and antibacterial properties (Burgart et al., 2020).

Material Science and Electrochemistry

Additionally, these derivatives find applications in material science and electrochemistry. Von Aspern et al. (2020) synthesized a methylated pyrazole derivative for use in lithium-ion batteries, highlighting its potential in high-voltage applications (Von Aspern et al., 2020).

properties

IUPAC Name

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c1-2-3(11(12)13)4(10-9-2)5(6,7)8/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVQCTATYLWIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379554
Record name 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

CAS RN

27116-80-9
Record name 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Siebeneicher, A Cleve, H Rehwinkel… - …, 2016 - Wiley Online Library
Despite the long‐known fact that the facilitative glucose transporter GLUT1 is one of the key players safeguarding the increase in glucose consumption of many tumor entities even …

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